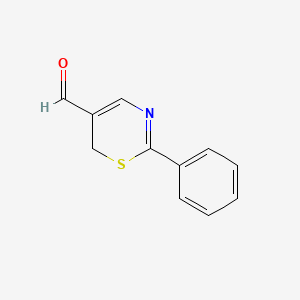

2-Phenyl-6H-1,3-thiazine-5-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

72856-34-9 |

|---|---|

Molecular Formula |

C11H9NOS |

Molecular Weight |

203.26 g/mol |

IUPAC Name |

2-phenyl-6H-1,3-thiazine-5-carbaldehyde |

InChI |

InChI=1S/C11H9NOS/c13-7-9-6-12-11(14-8-9)10-4-2-1-3-5-10/h1-7H,8H2 |

InChI Key |

PTXAQCIPEBWGKD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CN=C(S1)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 6h 1,3 Thiazine 5 Carbaldehyde and Analogous Structures

Foundational Synthetic Approaches for 1,3-Thiazine Ring Construction

The construction of the 1,3-thiazine ring, a six-membered heterocycle containing nitrogen and sulfur atoms, is a key focus in organic synthesis. The multifaceted chemical potential of this scaffold has led to extensive research into its synthetic methodologies. pharmacophorejournal.com Various methods, including condensation, cycloaddition, and ring transformations, are employed to produce 1,3-thiazines and their derivatives. pharmacophorejournal.com

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of 1,3-thiazine derivatives. These reactions typically involve the formation of the heterocyclic ring from two or more components in a single step, often with the elimination of a small molecule like water.

A prevalent and effective method for synthesizing 1,3-thiazine derivatives is the cyclocondensation of chalcones (α,β-unsaturated ketones) with thiourea (B124793). This reaction, often carried out in a basic medium, proceeds through a Michael addition of thiourea to the chalcone (B49325), followed by an intramolecular condensation and dehydration to form the 6H-1,3-thiazine ring. pharmacophorejournal.com

For instance, the Claisen-Schmidt condensation of acetophenone (B1666503) and various aryl aldehydes yields chalcone derivatives. pharmacophorejournal.comresearchgate.net These chalcones can then undergo cyclization with thiourea in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) to afford 6-aryl-4-phenyl-6H-1,3-thiazine derivatives. pharmacophorejournal.comresearchgate.net Microwave irradiation has also been successfully employed to induce the cyclization of chalcones with thiourea, leading to the formation of 1,3-thiazine derivatives. nih.gov

A specific example involves the reaction of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea under microwave irradiation to produce 6-(7-chloro-6-fluoro-1H-benzo-2-yl)-4-phenyl-6H-1,3-thiazine-2-amine. nih.gov Similarly, azachalcones, prepared from the reaction of acetylated pyridine (B92270) with 4-hydroxybenzaldehyde, can be treated with thiourea to yield the corresponding thiazine (B8601807) derivative. nih.gov

| Chalcone Precursor | Reaction Conditions | Resulting 1,3-Thiazine Derivative | Reference |

|---|---|---|---|

| 1-Aryl-3-phenylprop-2-en-1-one | Thiourea, KOH, Ethanol, Reflux | 4-Aryl-6-phenyl-6H-1,3-thiazine-2-amine | pharmacophorejournal.com |

| 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one | Thiourea, Microwave Irradiation | 6-(7-chloro-6-fluoro-1H-benzo-2-yl)-4-phenyl-6H-1,3-thiazine-2-amine | nih.gov |

| (E)-3-(4-hydroxyphenyl)-1-(pyridin-3-yl)prop-2-en-1-one (Azachalcone) | Thiourea | 4-(4-hydroxyphenyl)-6-(pyridin-3-yl)-6H-1,3-thiazine-2-amine | nih.gov |

While less common for the direct synthesis of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde, condensation reactions involving active methylene (B1212753) compounds like malononitrile (B47326) are crucial for creating precursors and analogous structures. For example, a base-induced condensation of thiourea, benzaldehyde (B42025), and ethyl cyanoacetate (B8463686) can yield a 2-amino-4-phenyl-6-oxo-1,6-dihydro-1,3-thiazine-5-carbonitrile. researchgate.net This intermediate serves as a versatile precursor for further transformations into a variety of heterocyclic systems. researchgate.net

Cycloaddition Pathways (e.g., Diels-Alder-type reactions)

Cycloaddition reactions, particularly those resembling the Diels-Alder reaction, offer another strategic route to the 1,3-thiazine core. Although classical Diels-Alder reactions leading directly to 1,3-thiazines are not extensively documented, related [4+2] cycloadditions can be employed. More commonly, 1,3-dipolar cycloadditions are utilized in the synthesis of five-membered heterocycles, which can be precursors to thiazine derivatives through subsequent ring expansion. wikipedia.org The synthesis of 1,3,4-thiadiazine derivatives has been achieved through [2+4] cycloaddition reactions. nih.gov

Ring Transformation Strategies

Ring transformation is a powerful synthetic tool where one heterocyclic ring is converted into another. This approach can be particularly useful for accessing complex 1,3-thiazine structures that are difficult to synthesize directly. For instance, 2-imino-1,3-thiazolidin-4-ones and 2-thioxoimidazolidine-4-ones have been synthesized from N-cinnamoylthioureas, which can also cyclize to form 1,3-thiazin-4-ones under different conditions. researchgate.net Furthermore, aminothiazine derivatives can undergo ring opening and recyclization when treated with reagents like hydrochloric acid or hydrazine (B178648), leading to different heterocyclic systems such as pyrimidines or pyrazoles. researchgate.net

Intramolecular Cyclization Reactions

Intramolecular cyclization is a key strategy for the formation of the 1,3-thiazine ring, often involving the formation of a carbon-sulfur or carbon-nitrogen bond within a pre-assembled acyclic precursor. A notable example is the gold-catalyzed intramolecular nucleophilic attack of a sulfur atom onto a triple bond within a thiourea derivative containing a butynyl moiety, yielding 1,3-thiazine derivatives in excellent yields. acs.org Another approach involves the intramolecular hetero-Michael addition reaction of N-tethered alkene-thiols to furnish N-heterocyclic compounds. researchgate.net Additionally, the cyclization of N-acryloylthioureas can lead to the formation of 2-imino-1,3-thiazinan-4-ones. nih.gov

| Synthetic Approach | Key Reactants/Precursors | General Product Type | Reference |

|---|---|---|---|

| Cyclocondensation | Chalcones and Thiourea | 6H-1,3-Thiazine-2-amines | pharmacophorejournal.comnih.gov |

| Cyclocondensation | Aldehyde, Thiourea, Ethyl Cyanoacetate | Substituted 1,3-Thiazine-5-carbonitriles | researchgate.net |

| Ring Transformation | N-Cinnamoylthioureas | 2,3,5,6-Tetrahydro-4H-1,3-thiazin-4-ones | researchgate.net |

| Intramolecular Cyclization | Thiourea derivatives with a butynyl moiety | 1,3-Thiazine derivatives | acs.org |

| Intramolecular Cyclization | N-Acryloylthioureas | 2-Imino-1,3-thiazinan-4-ones | nih.gov |

Direct and Analogous Synthesis of 2-Phenyl-6H-1,3-thiazine-5-functionalized Derivatives

The construction of the 2-phenyl-6H-1,3-thiazine core with functionality at the 5-position can be achieved through several reliable synthetic pathways. These methods often involve the condensation of carefully selected precursors to build the six-membered heterocyclic ring system.

Synthesis from Carboxaldehyde Precursors

The synthesis of 1,3-thiazine derivatives often begins with precursor molecules that already contain key functional groups. A common and effective strategy involves the Claisen-Schmidt condensation of an acetophenone with an aryl aldehyde to form a chalcone. This intermediate is then subjected to a cyclization reaction with a sulfur-containing reagent, typically thiourea, in a basic medium to yield the 6H-1,3-thiazine ring. pharmacophorejournal.com For instance, the reaction of acetophenone and various aryl aldehydes produces chalcone derivatives, which upon treatment with thiourea, cyclize to form 6-[4-substituted phenyl]-4-phenyl-6H-1,3-thiazine-2-amine derivatives. pharmacophorejournal.com

Another versatile approach is the three-component reaction. Yadav et al. developed a one-pot, solvent-free synthesis of 1,3-thiazine derivatives under microwave irradiation. researchgate.net This method involves the reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one, an aromatic aldehyde, and an N-aryldithiocarbamic acid. researchgate.net The reaction proceeds through a sequence of Knoevengel condensation, Michael addition, and ring transformation to diastereoselectively produce the desired thiazine structure. researchgate.net

| Entry | Aldehyde Precursor | Sulfur Source | Key Intermediate | Resulting Thiazine Derivative | Reference |

| 1 | Benzaldehyde | Thiourea | Chalcone | 4,6-Diphenyl-6H-1,3-thiazin-2-amine | pharmacophorejournal.com |

| 2 | Substituted Aryl Aldehydes | Thiourea | Substituted Chalcones | 4-Phenyl-6-aryl-6H-1,3-thiazin-2-amines | pharmacophorejournal.com |

| 3 | Aromatic Aldehyde | N-aryldithiocarbamic acid | Knoevenagel/Michael Adduct | 3,6-Diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones | researchgate.net |

Routes to 2-Phenyl-1,3-Thiazine-5-carboxylate Analogs

Analogs featuring a carboxylate group at the 5-position are valuable synthetic targets. These are often prepared using multi-component reactions involving reactants that introduce the ester functionality directly. A one-pot, three-component reaction for the synthesis of thiazine-dicarboxylates has been reported, involving the reaction of an isocyanide, a dialkyl acetylenedicarboxylate (B1228247) (such as DMAD), and a 2-amino-4H-1,3-thiazin-4-one derivative. nih.gov This method efficiently constructs highly functionalized pyrimido[2,1-b] nih.govrsc.orgthiazine dicarboxylates in good yields. nih.govmdpi.com

In a related approach, Tozkoparan and coworkers synthesized a series of 5-carbomethoxy-2-substituted-7H-1,2,4-triazolo(3,2-b)-1,3-thiazine-7-one derivatives. nih.gov This synthesis was achieved by reacting 1,2,4-triazole-5-thiones with dimethyl acetylenedicarboxylate (DMAD) in refluxing toluene, demonstrating another effective route to 5-carboxy functionalized thiazine systems. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Reference |

| Isocyanide | Dialkyl Acetylenedicarboxylate | 2-Amino-4H-1,3-thiazin-4-one | 4-Oxo-4,6-dihydropyrimido[2,1-b] nih.govrsc.orgthiazine-6,7-dicarboxylates | nih.gov |

| 1,2,4-Triazole-5-thiones | Dimethyl Acetylenedicarboxylate | N/A | 5-Carbomethoxy-7H-1,2,4-triazolo(3,2-b)-1,3-thiazine-7-ones | nih.gov |

Advanced and Sustainable Synthetic Protocols

In line with modern chemical practices, the development of advanced and environmentally benign synthetic methods is a key area of research. These protocols aim to improve efficiency, reduce waste, and shorten reaction times.

Green Chemistry Approaches

Green synthesis methodologies focus on creating environmentally friendly processes. rjraap.com For thiazine derivatives, this includes the use of phase-transfer catalysts (PTC) in biphasic solvent systems. An operationally simple approach for synthesizing thiazines utilizes tetrabutylammonium (B224687) bromide (TBAB) as a PTC in a dichloromethane-water system. rasayanjournal.co.in This method offers mild reaction conditions, enhanced reaction rates, and high atom economy. rasayanjournal.co.in

Solvent-free reactions represent another cornerstone of green chemistry. A three-component method for synthesizing 1,3-thiazine analogues from 2-methyl-2-phenyl-1,3-oxathiolan-5-one can be performed under solvent-free conditions, significantly reducing chemical waste. nih.gov Furthermore, the use of water as a solvent has been demonstrated in the synthesis of 1,4-thiazine derivatives, where diethyl 2,2-sulfonyldiacetate and benzaldehyde are reacted in water with ammonium (B1175870) acetate (B1210297) at room temperature. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has become a popular technique in organic synthesis due to its ability to dramatically reduce reaction times and often improve product yields. mdpi.com The synthesis of various 1,3-thiazine derivatives has been successfully adapted to microwave-assisted conditions. nih.gov For example, Gayathri et al. reported the microwave-induced cyclization of 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one with thiourea to produce 6-(7-chloro-6-fluoro-1H-benzo-2-yl)-4-phenyl-6H-1,3-thiazine-2-amine. nih.gov This method highlights the efficiency of microwave heating in complex heterocyclic synthesis. nih.govmdpi.com

Similarly, a microwave-assisted, one-pot, three-component reaction has been developed for the diastereoselective synthesis of perhydro-2-thioxo-1,3-thiazin-5-ones, showcasing the broad applicability of this technology. researchgate.net A cascade reaction involving thiols and 3-chloroisothiocyanate to construct 2-mercapto dihydrothiazines was also found to be more efficient under microwave-assisted conditions compared to conventional heating. mdpi.com

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase organic synthesis (SPOS) is a powerful tool for combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for screening and optimization studies. mdpi.com A solid-phase synthesis of diverse 1,3-thiazine-5-carboxylates on Wang resin has been described. researchgate.net The synthetic sequence involves acetoacetylation of the resin-bound starting material, followed by a Knoevenagel condensation and an acid-promoted ring-closure reaction with thioureas to furnish the polymer-bound 1,3-thiazines. researchgate.net

This approach allows for the introduction of diversity at various positions of the thiazine scaffold. After the on-resin synthesis is complete, the desired compounds are cleaved from the solid support. A final multi-step post-cleavage modification of the thiazine-5-carboxylates can then be performed to generate libraries of esters or amides, demonstrating the utility of this technique for creating a wide array of derivatives from a common intermediate. researchgate.netnih.gov This method is highly valuable for generating focused libraries for applications such as drug discovery. nih.govmdpi.com

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. mdpi.com This approach is advantageous due to its operational simplicity, reduction of waste, and the ability to rapidly generate complex molecules from simple starting materials. mdpi.com Several MCR strategies have been successfully applied to the synthesis of diverse 1,3-thiazine derivatives.

One notable MCR approach involves the reaction of in situ-generated 1-azadienes with carbon disulfide. This method provides a one-step protocol to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones. mdpi.com The reaction demonstrates broad scope, accommodating both aliphatic and aromatic aldehydes and amines, as well as sterically demanding substrates. mdpi.com

Another versatile three-component reaction for synthesizing 1,3-thiazines involves the combination of a thioamide, an aldehyde, and an alkene. consensus.app This methodology allows for the creation of variously substituted 1,3-thiazine structures. Furthermore, a novel MCR has been developed for the synthesis of 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones starting from readily accessible β-chlorovinyl aldehydes, primary amines, and carbon disulfide under mild conditions. rsc.org This reaction is significant as it provides access to previously underexplored thiazine derivatives with potential pharmacological applications. rsc.org

Fused 1,3-thiazine systems can also be accessed through MCRs. For instance, the reaction of an isocyanide and a dialkyl acetylenedicarboxylate with 2-amino-4H-1,3-thiazin-4-one derivatives yields novel dihydropyrimido-thiazine-dicarboxylates in good yields. mdpi.comsemanticscholar.org This one-pot, three-component method highlights the power of MCRs in constructing complex heterocyclic frameworks. mdpi.comsemanticscholar.org

The following interactive table summarizes representative examples of MCRs used to synthesize 1,3-thiazine analogs.

Table 1: Multi-Component Reaction Strategies for 1,3-Thiazine Analogs

| Product Type | Reactant 1 | Reactant 2 | Reactant 3 | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,6-Dihydro-2H-1,3-thiazine-2-thiones | Aldehyde | Amine | Carbon Disulfide | One-pot reaction | Varies | mdpi.com |

| Substituted 1,3-thiazines | Thioamide | Aldehyde | Alkene | N/A | Varies | consensus.app |

| 4-Hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones | β-Chlorovinyl aldehyde | Primary Amine | Carbon Disulfide | Mild conditions | Good | rsc.org |

Catalytic Methods (e.g., Phase Transfer Catalysis)

Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, milder reaction conditions, and improved yields, often with enhanced selectivity. For the synthesis of 1,3-thiazine derivatives, phase transfer catalysis (PTC) has emerged as a particularly effective and environmentally benign approach. rasayanjournal.co.in

Phase transfer catalysis facilitates the reaction between reactants located in different phases (typically an aqueous and an organic phase) by using a catalyst, such as a quaternary ammonium salt, to transport one reactant across the phase boundary to react with the other. rasayanjournal.co.incrdeepjournal.org This methodology often eliminates the need for expensive or hazardous solvents and strong bases, aligning with the principles of green chemistry. rasayanjournal.co.in

A practical green synthesis of thiazine derivatives has been developed using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst in a dichloromethane-water biphasic system. rasayanjournal.co.in This method was successfully applied to the synthesis of 5-(2-amino-6-(3,4-substituted phenyl)-5,6-dihydro-4H-1,3-thiazin-4-yl)-6-methyl-4-(substituted tolyl)-3,4-dihydropyrimidine-2(1H)-one derivatives in excellent yields. rasayanjournal.co.in The key features of this process include mild reaction conditions, enhanced reaction rates, high efficiency, and the use of an inexpensive catalyst. rasayanjournal.co.in The reaction involves the cyclization of a chalcone derivative with thiourea.

The efficiency of the reaction is influenced by the choice of the phase transfer catalyst and the reaction conditions. In a comparative study, TBAB showed optimal conversion and the highest reaction efficiencies compared to other catalysts like β-cyclodextrin and PEG 400 under the tested conditions. rasayanjournal.co.in

The following interactive table provides details on the phase transfer catalysis approach for the synthesis of 1,3-thiazine analogs.

Table 2: Phase Transfer Catalysis for the Synthesis of 1,3-Thiazine Analogs

| Substrate | Reagent | Catalyst | Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-cinnamoyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)one | Thiourea | Tetrabutylammonium bromide (TBAB) | Dichloromethane-water | 50°C | Excellent | rasayanjournal.co.in |

Elucidation of Reaction Mechanisms and Pathways in 1,3 Thiazine Synthesis

Mechanistic Insights into Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of the 1,3-thiazine ring system. These reactions typically involve the formation of the heterocyclic ring through the reaction of a compound containing a nitrogen-carbon-sulfur (N-C-S) backbone with a three-carbon component, often an α,β-unsaturated carbonyl compound.

Role of Intermediates (e.g., Zwitterionic, Ketenimine)

The formation of transient intermediates is crucial in several synthetic routes to 1,3-thiazine derivatives. Zwitterionic and ketenimine species have been identified as key players in specific multicomponent reactions.

In certain three-component reactions, the initial combination of an isocyanide with a dialkyl acetylenedicarboxylate (B1228247) (such as DMAD) generates a highly reactive zwitterionic intermediate. nih.govresearchgate.net This potent intermediate can then be trapped by a suitable nucleophile. For instance, in the synthesis of pyrimido[2,1-b] nih.govthiazine (B8601807) derivatives, the zwitterion reacts with thiouracil. This process is proposed to proceed through the formation of a ketenimine intermediate, which subsequently undergoes cyclization and rearrangement to yield the final fused thiazine product. nih.gov This strategy highlights the utility of generating reactive, charge-separated species in situ to drive the formation of complex heterocyclic systems. researchgate.net

Table 1: Intermediates in 1,3-Thiazine Synthesis

| Intermediate | Precursors | Subsequent Reaction | Product Type | Reference |

|---|---|---|---|---|

| Zwitterion | Isocyanide + Dialkyl Acetylenedicarboxylate | Trapping by a nucleophile (e.g., thiouracil, 2-amino-4H-1,3-thiazin-4-one) | Fused 1,3-Thiazines | nih.govresearchgate.net |

Proposed Reaction Sequences involving Thiourea (B124793)

A prevalent and classic method for synthesizing 6H-1,3-thiazines involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with thiourea in a basic medium. jocpr.com This reaction provides a direct route to 2-amino-1,3-thiazine derivatives.

The generally accepted mechanism proceeds as follows:

Michael Addition: The reaction initiates with a nucleophilic attack of the sulfur atom of thiourea onto the β-carbon of the α,β-unsaturated carbonyl system. This 1,4-conjugate addition is a key step, leading to an acyclic thioether intermediate.

Intramolecular Cyclization: Following the initial addition, an intramolecular cyclization occurs. One of the amino groups of the thiourea moiety acts as a nucleophile, attacking the carbonyl carbon of the original chalcone (B49325). This step forms a six-membered heterocyclic ring intermediate.

Dehydration: The final step involves the elimination of a water molecule (dehydration) from the cyclic intermediate, resulting in the formation of the double bond within the 6H-1,3-thiazine ring.

This reaction sequence is a versatile method for accessing a wide array of substituted 1,3-thiazines, where the substituents on the final ring are determined by the structure of the starting chalcone. Variations of this reaction, such as using α,β-unsaturated esters or nitriles instead of ketones, can also be employed. semanticscholar.org

Detailed Analysis of Cycloaddition Mechanisms

While cyclocondensation is common, cycloaddition reactions also offer a powerful strategy for constructing the 1,3-thiazine skeleton. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is particularly relevant.

In this approach, a 1-azadiene (an α,β-unsaturated imine) acts as the 4π-electron component, reacting with a 2π-electron component (a dienophile) containing a sulfur atom. For example, the multicomponent synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thiones involves the in-situ generation of 1-azadienes. mdpi.com These intermediates then undergo a cycloaddition reaction with a dienophile like carbon disulfide (CS₂). The mechanism can be either a concerted hetero-Diels-Alder pathway, where the new C-N and C-S bonds form simultaneously, or a stepwise mechanism involving a stabilized, potentially zwitterionic, intermediate. mdpi.com This method provides a convergent and efficient route to the 1,3-thiazine ring system from simple starting materials.

Stereochemical and Regiochemical Control in 1,3-Thiazine Ring Formation

The control of stereochemistry and regiochemistry is fundamental to the synthesis of specific 1,3-thiazine isomers.

Regiochemistry: In the common cyclocondensation reaction between thiourea and an unsymmetrical α,β-unsaturated ketone, the regiochemical outcome is dictated by the initial Michael addition. The "soft" sulfur nucleophile of thiourea preferentially attacks the "soft" electrophilic β-carbon of the unsaturated system, while the "hard" nitrogen nucleophile later attacks the "hard" carbonyl carbon. This inherent reactivity preference reliably leads to a specific constitutional isomer of the 1,3-thiazine product.

Stereochemistry: When chiral centers are formed during the ring-forming process, controlling the stereochemistry becomes critical. For instance, in the synthesis of 2-substituted amino-5,6-dihydro-4H-1,3-thiazines, stereoselective outcomes can be achieved through sequential thiourea formation and an intramolecular thiol-Michael reaction. nih.gov The stereoselectivity can be influenced by various factors, including the nature of the substrate, the reaction conditions (temperature, solvent), and the presence of catalysts. The polarity of the solvent has been shown to have a significant influence on the stereoselectivity of cycloadditions that proceed through zwitterionic intermediates. mdpi.com

Computational Verification of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms, verifying proposed pathways, and characterizing transient intermediates and transition states that are difficult to observe experimentally.

Density Functional Theory (DFT) calculations have been employed to confirm the mechanistic details of 1,3-thiazine synthesis. For example, in the synthesis of 2-mercapto-5,6-dihydro-4H-1,3-thiazines through a cascade reaction, DFT calculations confirmed a sequential mechanism involving an initial intermolecular thiol-isothiocyanate addition followed by an intramolecular thiol-halogen substitution, rather than a concerted process. nih.gov

Quantum chemical studies have also been used to support the existence of stepwise, zwitterionic mechanisms in cycloaddition reactions that form heterocyclic rings. mdpi.com Furthermore, computational methods like the Hartree-Fock (HF) approximation are used to calculate the molecular properties, such as optimized geometries and frontier molecular orbital energies (HOMO-LUMO), of synthesized 1,3-thiazine compounds, providing insights into their stability and reactivity. researchgate.net These theoretical studies are invaluable for rationalizing observed experimental outcomes and for the predictive design of new synthetic routes.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aldehydic proton (-CHO) would appear as a characteristic singlet in the downfield region, typically between δ 9-10 ppm. The protons of the phenyl group would resonate in the aromatic region (δ 7-8 ppm). The protons on the thiazine (B8601807) ring, specifically at the C4 and C6 positions, would show signals whose chemical shifts and coupling patterns would confirm the 6H-1,3-thiazine structure. For instance, in related 6H-1,3-thiazine structures, the vinyl proton often appears around δ 6.5 ppm. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded and would appear significantly downfield, typically in the range of δ 190-200 ppm. The carbons of the phenyl ring would show signals between δ 120-140 ppm. The carbons of the thiazine ring, including the C=N carbon (around δ 160-170 ppm), would have characteristic chemical shifts confirming the heterocyclic core. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde (Note: These are predicted values based on analogous compounds and may vary from experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.0 - 10.0 (s) | 190.0 - 200.0 |

| Phenyl (Ar-H) | 7.2 - 8.0 (m) | 125.0 - 140.0 |

| Thiazine C4-H | ~ 4.0 (s, 2H) | ~ 45.0 |

| Thiazine C6-H | ~ 7.0 (s) | ~ 130.0 |

| Thiazine C2 | - | ~ 165.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde would be expected to display several characteristic absorption bands. A strong, sharp peak between 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde. The C-H stretch of the aldehyde would appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The C=N stretching vibration of the thiazine ring would likely be observed in the 1600-1650 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl ring would appear around 1450-1600 cm⁻¹, while aromatic C-H stretching would be seen above 3000 cm⁻¹. The C-S bond vibration typically appears in the fingerprint region, between 600-800 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | 2850-2800 and 2750-2700 | Weak to Medium |

| Carbonyl C=O Stretch | 1700-1680 | Strong |

| Imine C=N Stretch | 1650-1600 | Medium to Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde (molecular formula C₁₁H₉NOS), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For example, HRMS analysis of related thiazine derivatives has been used to confirm their calculated molecular formulas with high accuracy. mdpi.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula. For C₁₁H₉NOS, the theoretical elemental composition would be approximately:

Carbon (C): 65.00%

Hydrogen (H): 4.46%

Nitrogen (N): 6.89%

Sulfur (S): 15.78%

Close agreement between the experimental and calculated values would provide strong evidence for the compound's empirical and, subsequently, molecular formula. This method is routinely used to confirm the purity and identity of newly synthesized thiazine compounds. researchgate.netrsc.org

Chromatographic Techniques (e.g., Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC would be used as a quick and simple method to check the purity of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde. The compound would be spotted on a TLC plate and developed with a suitable solvent system. A single spot after visualization (e.g., under UV light) would indicate a pure compound. It is a common technique used in the synthesis of various 1,3-thiazine derivatives. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS would be used to confirm the purity of the sample and to verify its molecular weight. The retention time from the LC would be characteristic of the compound under specific conditions, while the mass spectrometer would provide the mass-to-charge ratio, confirming the identity of the eluted peak.

Theoretical and Computational Chemistry Investigations of 1,3 Thiazine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) has become a important method for studying the properties of 1,3-thiazine systems. These calculations allow for the elucidation of electronic characteristics and the exploration of reaction mechanisms at a molecular level.

The stability and electronic properties of 1,3-thiazine derivatives can be analyzed through their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

A computational study on various thiazine (B8601807) isomers provided the HOMO and LUMO energies for the parent 1,3-thiazine molecule. nanobioletters.com These values are crucial for understanding the fundamental electronic behavior of the 1,3-thiazine ring.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,3-Thiazine | -6.06 | -1.22 | 4.84 |

This table presents the calculated frontier molecular orbital energies for the parent 1,3-thiazine molecule.

Furthermore, DFT calculations have been employed to determine the molecular properties of various Schiff bases of 1,3-thiazine derivatives derived from 4-phenyl substituted chalcones. researchgate.net These studies calculate HOMO-LUMO energies to understand the electronic characteristics of these more complex systems. researchgate.net Another study utilized the Hartree-Fock (HF) method to compute molecular characteristics, including HOMO and LUMO energies, for a set of synthesized 1,3-thiazine compounds. researchgate.net The energy gap between these orbitals provides insights into the molecule's stability, with a larger gap generally indicating higher stability. researchgate.net

While not extensively documented for 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde, DFT calculations are a reliable method for predicting various spectroscopic properties. For instance, theoretical calculations can be used to predict 1H and 13C NMR chemical shifts, which can then be compared with experimental data to confirm molecular structures. This approach has been successfully applied to other complex heterocyclic systems, showing good correlation between computed and observed values.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and determining activation energies. A key reaction of 1,3-thiazines that has been studied computationally is cycloreversion, which is the reverse of a Diels-Alder reaction.

Theoretical studies on the cycloreversion of 4H-1,3-thiazines have shown that the reaction's feasibility is highly dependent on the nature of the substituents on the thiazine ring. sciepub.comresearchgate.net Using the B3LYP/6-31G(d,p) level of theory, researchers have investigated the thermodynamic and geometric parameters of this reaction. sciepub.com It was found that the substitution of a sulfur atom with selenium significantly decreases the activation energy for cycloreversion. sciepub.com The calculations of the transition state geometries and the subsequent Intrinsic Reaction Coordinate (IRC) analysis confirm the connection between the reactant, transition state, and product on the potential energy surface. sciepub.com

| Reaction | Activation Energy (Ea) | Key Finding |

|---|---|---|

| Cycloreversion of 4-methyl-4H-1,3-thiazine | High | Reaction is difficult, indicating greater stability of the methylated thiazine. sciepub.com |

| Cycloreversion of 4-(ethyl carboxylate)-4H-1,3-thiazine | Lower | Electron-withdrawing group facilitates the cycloreversion reaction. researchgate.net |

This table summarizes the influence of substituents on the activation energy of the cycloreversion reaction of 4H-1,3-thiazines.

These mechanistic studies highlight how computational chemistry can explain experimental observations and predict the reactivity of related compounds.

Molecular Dynamics Simulations (if applicable to conformational analysis or non-biological interactions)

Currently, there is a lack of published molecular dynamics simulations focused on the conformational analysis or non-biological interactions of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde or closely related non-biological 1,3-thiazine systems. While molecular dynamics is a powerful technique for exploring the dynamic behavior of molecules, its application to this specific class of compounds in a non-biological context has not been reported.

Structure-Reactivity Relationships (excluding biological activity)

The relationship between the structure of 1,3-thiazine derivatives and their chemical reactivity is a key area of investigation, with computational studies providing quantitative insights.

As discussed in the context of mechanistic studies, substituents have a profound impact on the energetics of chemical transformations in 1,3-thiazine systems. sciepub.com DFT calculations have demonstrated that the cycloreversion of 4H-1,3-thiazines is energetically demanding but can be modulated by substituents at the 4-position. sciepub.comresearchgate.net

An electron-donating group like methyl at the 4-position increases the stability of the 1,3-thiazine ring, making cycloreversion more difficult. sciepub.com Conversely, an electron-withdrawing group such as ethyl carboxylate at the same position facilitates the reaction. researchgate.net This is a clear illustration of a structure-reactivity relationship where the electronic nature of a substituent directly influences the activation barrier of a reaction. These findings are crucial for designing synthetic routes and predicting the stability of novel 1,3-thiazine derivatives.

Conformational Analysis and Tautomerism (e.g., 2H- vs 6H-1,3-thiazine)

Theoretical and computational chemistry provides powerful tools to investigate the structural and energetic properties of heterocyclic systems, such as 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde. These methods allow for a detailed examination of conformational preferences and the potential for tautomerism, which are crucial for understanding the molecule's reactivity and interactions.

The conformational landscape of the 6H-1,3-thiazine ring is a key aspect of its structure. The presence of a double bond between C4 and C5 introduces partial planarity to the six-membered ring. Consequently, the ring can adopt several conformations, including sofa, half-chair, and twist-boat forms. The energetic preference for a particular conformation is dictated by the minimization of steric and torsional strain.

In the case of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde, the substituents at positions 2 and 5 play a significant role in determining the most stable conformation. The phenyl group at position 2 and the carbaldehyde group at position 5 can adopt either axial-like or equatorial-like orientations relative to the mean plane of the ring. Computational studies on analogous substituted ring systems suggest that conformations minimizing steric hindrance between bulky substituents are generally favored. Therefore, it is anticipated that the conformer with the large phenyl and carbaldehyde groups in pseudo-equatorial positions would be the most stable.

Table 1: Theoretical Conformational Analysis of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde

| Conformer | Phenyl Group Orientation | Carbaldehyde Group Orientation | Relative Steric Hindrance | Predicted Relative Stability |

| 1 | Pseudo-Equatorial | Pseudo-Equatorial | Low | High |

| 2 | Pseudo-Axial | Pseudo-Equatorial | Moderate | Medium |

| 3 | Pseudo-Equatorial | Pseudo-Axial | Moderate | Medium |

| 4 | Pseudo-Axial | Pseudo-Axial | High | Low |

Tautomerism is another critical aspect of the chemistry of 1,3-thiazine systems. For 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde, a potential tautomeric equilibrium exists between the 6H-1,3-thiazine and the 2H-1,3-thiazine forms. The 6H tautomer possesses an endocyclic C=C double bond and an exocyclic C=N bond is implied in its resonance, while the 2H tautomer would feature an endocyclic C=N double bond.

The relative stability of these tautomers can be assessed using computational methods by calculating their ground-state energies. The equilibrium is influenced by several factors, including the intrinsic stability of each tautomer, the nature of the substituents, and the surrounding environment (e.g., solvent). Aromaticity can also play a role; however, in this non-aromatic system, electronic effects of the substituents are more dominant.

Research on analogous systems has demonstrated that the tautomeric equilibrium can be significantly influenced by the physical state of the compound. For instance, studies on related 1,3-thiazine derivatives have shown that one tautomer may be favored in the solid state due to crystal packing forces, while another may predominate in solution. researchgate.netekb.eg This phenomenon, known as phase-dependent tautomerism, highlights the importance of considering the environment when studying such equilibria. In solution, the polarity of the solvent can also shift the equilibrium towards the more polar tautomer.

Table 2: Theoretical Tautomeric Analysis of 2-Phenyl-1,3-thiazine-5-carbaldehyde Systems

| Tautomer | Key Structural Feature | Predicted Relative Stability (Gas Phase) | Factors Favoring this Tautomer |

| 6H-1,3-thiazine | Endocyclic C4=C5 double bond | Generally more stable | Conjugation with carbaldehyde group |

| 2H-1,3-thiazine | Endocyclic N1=C2 double bond | Generally less stable | Potentially favored by specific substituent effects or crystal packing |

Potential Applications in Advanced Chemical Synthesis and Materials Science

Utility as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

The chemical architecture of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde makes it a valuable precursor for the synthesis of more complex organic molecules. The aldehyde functional group is a key reactive site, enabling a variety of chemical transformations. For instance, it can readily undergo nucleophilic addition reactions with organometallic reagents such as Grignard or organolithium compounds to yield secondary alcohols. Subsequent oxidation of these alcohols can provide corresponding ketones, further expanding the synthetic possibilities.

Moreover, the aldehyde can participate in condensation reactions, a cornerstone of organic synthesis. Its reaction with primary amines can lead to the formation of Schiff bases, which are themselves important intermediates for the synthesis of various heterocyclic systems and have been noted in the synthesis of other 1,3-thiazine derivatives. Wittig-type reactions can be employed to convert the carbaldehyde into a variety of substituted alkenes, providing a route to elongate carbon chains and introduce new functional groups.

The 1,3-thiazine ring itself is a crucial pharmacophore found in a number of biologically active compounds. nih.govresearchgate.net Therefore, using 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde as a starting material allows for the introduction of this important scaffold into larger, more complex molecules with potential therapeutic applications. The inherent reactivity of the aldehyde group, coupled with the stable thiazine (B8601807) core, provides a robust platform for the construction of diverse molecular architectures.

Table 1: Potential Synthetic Transformations of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde

| Reaction Type | Reagents | Product Type |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Secondary Alcohols |

| Condensation | Primary Amines (R-NH2) | Schiff Bases (Imines) |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

| Reduction | Sodium Borohydride (B1222165) (NaBH4) | Primary Alcohols |

| Oxidation | Potassium Permanganate (B83412) (KMnO4) | Carboxylic Acids |

Applications in Coordination Chemistry as Ligands for Metal Complexes

Heterocyclic compounds containing both nitrogen and sulfur atoms, such as 1,3-thiazines, are well-known for their ability to act as ligands in coordination chemistry. nih.gov The lone pairs of electrons on the nitrogen and sulfur atoms of the thiazine ring in 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde can be donated to a metal center, forming stable coordination complexes. The presence of the carbaldehyde group introduces an additional potential coordination site through the oxygen atom, allowing the molecule to act as a bidentate or even a tridentate ligand under appropriate conditions.

The coordination of such ligands to metal ions can lead to the formation of complexes with interesting structural, electronic, and catalytic properties. For instance, palladium(II) and platinum(II) complexes with thiazine-derivative ligands have been synthesized and characterized, with some exhibiting potential as chemotherapeutic agents. The geometry and electronic properties of the resulting metal complexes are influenced by the nature of the metal ion and the coordination mode of the ligand.

The study of such complexes can provide insights into the electronic structure of the thiazine ring and how it is perturbed upon coordination. Furthermore, the metal complexes themselves could find applications in catalysis, for example, in cross-coupling reactions or asymmetric synthesis, where the chiral environment around the metal center can influence the stereochemical outcome of a reaction.

Role in the Development of Combinatorial Libraries

Combinatorial chemistry has become a powerful tool in drug discovery and materials science for the rapid synthesis and screening of large numbers of compounds. nih.gov The 1,3-thiazine scaffold is a suitable core structure for the development of combinatorial libraries due to its synthetic accessibility and the possibility of introducing diversity at multiple positions around the ring.

A notable example is the development of a solid-phase synthesis strategy for the generation of combinatorial libraries of 2-amino-1,3-thiazine-5-carboxylates. units.itunits.it This approach allows for the systematic variation of substituents at different positions of the thiazine ring, leading to a large library of related compounds from a small set of starting materials. The use of a solid support simplifies the purification process and allows for the automation of the synthesis. lsu.edu

In the context of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde, the aldehyde group serves as a key point for diversification. A library of compounds could be generated by reacting the aldehyde with a diverse set of amines to form a library of imines, or with various Wittig reagents to produce a library of alkenes. This would allow for the exploration of the structure-activity relationships of these new 1,3-thiazine derivatives in a high-throughput manner. The development of such libraries is crucial for identifying new compounds with desired biological activities or material properties.

Exploration in Materials Science for Optoelectronic or Other Physicochemical Properties

While the exploration of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde in materials science is still in its early stages, the inherent structural features of the molecule suggest potential for interesting optoelectronic and physicochemical properties. The combination of the phenyl ring and the thiazine heterocycle creates a conjugated system, which is a common feature in organic materials with applications in electronics and photonics.

The extent of π-conjugation in the molecule can influence its absorption and emission of light. By modifying the substituents on the phenyl ring or by extending the conjugation through reactions at the aldehyde group, it may be possible to tune the photophysical properties of the molecule. This could lead to the development of new organic dyes, fluorescent probes, or materials for organic light-emitting diodes (OLEDs).

Furthermore, the presence of heteroatoms (nitrogen and sulfur) can influence the electronic properties of the molecule, such as its electron affinity and ionization potential. These properties are critical for the performance of organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The ability to form ordered structures in the solid state, potentially through intermolecular interactions involving the thiazine ring and the phenyl group, would also be a crucial factor for such applications. Further research into the solid-state packing and thin-film properties of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde and its derivatives is warranted to fully assess their potential in materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde, and how can purity be validated?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclization of thioamide precursors or condensation of aldehydes with heterocyclic amines. For example, analogous thiazine derivatives are prepared by refluxing intermediates (e.g., thioalkylphenols) with reagents like acetic anhydride or phosphorus oxychloride, followed by recrystallization .

- Purity Validation : Use thin-layer chromatography (TLC) with iodine vapor visualization (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) to confirm single-spot homogeneity . Elemental analysis (C, H, N, S) and mass spectrometry (e.g., [M+] at m/z 475.0936) provide quantitative validation .

Q. How can the structural integrity of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : Compare - and -NMR chemical shifts (e.g., aromatic protons at δ 7.2–7.6 ppm, carbonyl carbons at ~160–170 ppm) to literature data .

- IR Spectroscopy : Identify key functional groups (e.g., aldehyde C=O stretch at ~1675 cm, thiazine ring vibrations at 600–800 cm) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .

Advanced Research Questions

Q. How can researchers optimize reaction yields for 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde derivatives under varying conditions?

- Experimental Design :

- Parameter Screening : Use factorial design to test variables like temperature (reflux vs. room temperature), solvent polarity (ethanol vs. acetonitrile), and catalyst loading (e.g., KCO vs. EtN) .

- Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps .

- Case Study : In analogous thiadiazole syntheses, yields improved from 65% to 85% by replacing benzene with acetone and increasing reflux time from 1 to 3 hours .

Q. How should contradictory spectral data (e.g., NMR shifts, elemental analysis) be resolved for this compound?

- Troubleshooting Steps :

Reproducibility : Verify results across multiple batches to rule out experimental error .

Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .

Cross-Validation : Compare data with computational predictions (e.g., density functional theory (DFT) for NMR shifts) or NIST reference spectra .

- Example : Discrepancies in carbonyl peak positions (IR) may arise from solvent interactions; use dry DMSO for consistent measurements .

Q. What strategies are effective for evaluating the biological activity of 2-Phenyl-6H-1,3-thiazine-5-carbaldehyde analogs?

- Assay Design :

- In Vitro Screening : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays against cell lines (e.g., HeLa, MCF-7) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the phenyl or thiazine moieties (e.g., electron-withdrawing groups at C-2) and correlate with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.